molecular formula C11H14ClNOS B1519279 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide CAS No. 91131-29-2

3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide

Cat. No. B1519279
CAS RN: 91131-29-2
M. Wt: 243.75 g/mol
InChI Key: JNVJIDRTXYBFAB-UHFFFAOYSA-N
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Description

“3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide” is a chemical compound with the CAS Number: 91131-29-2 . It has a molecular weight of 243.76 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

The IUPAC name for this compound is this compound . Its InChI Code is 1S/C11H14ClNOS/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) .

Scientific Research Applications

  • Chemical Reactivity and Protein Interaction : A study detailed the reactivity of related chemical structures with nucleophilic side chains of proteins, highlighting potential applications in probing protein structures and functions. This research shows the capacity of certain compounds to act as spectrophotometric probes for amino acid residues, indicating their utility in biochemical assays and protein chemistry (Kathryn. Llamas et al., 1986).

  • Synthesis and Biological Activity : Research on the synthesis of indole-based structures with N-(substituted-phenyl)butanamides, analogous to the target compound, demonstrated their significant inhibitory potential against urease enzyme. This study underscores the relevance of such compounds in designing therapeutic agents, suggesting potential antimicrobial or enzyme inhibition properties for similar structures (M. Nazir et al., 2018).

  • Chiral Synthesis Applications : Another study described the asymmetric synthesis of a structurally related chiral alcohol using yeast reductase, highlighting the importance of such compounds as intermediates in synthesizing antidepressant drugs. This indicates the potential application of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide in chiral synthesis and pharmaceutical development (Y. Choi et al., 2010).

  • Anticancer Activity : A study on the synthesis and anticancer activity of methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds demonstrates the potential anticancer properties of structurally related compounds. This suggests that derivatives of this compound may also have therapeutic potential in cancer treatment (S. E. El Rayes et al., 2019).

  • Pharmacokinetics and Metabolism Studies : Detailed analysis of the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) in preclinical studies can inform the development and optimization of related compounds for medical applications, indicating the importance of understanding the metabolic pathways and pharmacological profiles of such compounds (Di Wu et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

3-chloro-N-(2-phenylsulfanylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVJIDRTXYBFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653887
Record name 3-Chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91131-29-2
Record name 3-Chloro-N-[2-(phenylthio)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91131-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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